molecular formula C14H9F3NNaO2 B7820915 sodium;2-[3-(trifluoromethyl)anilino]benzoate

sodium;2-[3-(trifluoromethyl)anilino]benzoate

Cat. No.: B7820915
M. Wt: 303.21 g/mol
InChI Key: PBUGSBBHKCUSBT-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;2-[3-(trifluoromethyl)anilino]benzoate” is known as L-Arginine. L-Arginine is an amino acid that plays a crucial role in various physiological processes. It is a substrate for the synthesis of proteins and is involved in the production of nitric oxide, a molecule that helps in the regulation of blood flow, immune function, and neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arginine can be synthesized through several methods, including chemical synthesis and fermentation. One common method involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to produce the amino acid.

Industrial Production Methods

Industrial production of L-Arginine typically involves microbial fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process is optimized to maximize yield and purity, and the product is then purified through crystallization and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

L-Arginine undergoes various chemical reactions, including:

    Oxidation: L-Arginine can be oxidized to form nitric oxide and citrulline.

    Reduction: It can be reduced to form agmatine.

    Substitution: L-Arginine can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include nitric oxide synthase and oxygen.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.

Major Products

    Oxidation: Nitric oxide and citrulline.

    Reduction: Agmatine.

    Substitution: Various substituted arginine derivatives.

Scientific Research Applications

L-Arginine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various compounds.

    Biology: Studied for its role in cellular metabolism and signaling.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, immune disorders, and wound healing.

    Industry: Used in the production of dietary supplements and as a food additive.

Mechanism of Action

L-Arginine exerts its effects primarily through its role as a substrate for nitric oxide synthase, which converts L-Arginine to nitric oxide and citrulline. Nitric oxide is a signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. L-Arginine also serves as a precursor for the synthesis of other important molecules, such as creatine and polyamines.

Comparison with Similar Compounds

L-Arginine can be compared with other amino acids and nitric oxide donors:

    L-Citrulline: Another amino acid involved in the nitric oxide cycle. Unlike L-Arginine, L-Citrulline is not a direct substrate for nitric oxide synthase but can be converted to L-Arginine in the body.

    Agmatine: A derivative of L-Arginine with potential neuroprotective and antidepressant effects.

    Nitroglycerin: A nitric oxide donor used in the treatment of angina. Unlike L-Arginine, nitroglycerin directly releases nitric oxide without the need for enzymatic conversion.

L-Arginine is unique in its dual role as both a proteinogenic amino acid and a precursor for nitric oxide synthesis, making it a versatile compound in both biological and industrial contexts.

Properties

IUPAC Name

sodium;2-[3-(trifluoromethyl)anilino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2.Na/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h1-8,18H,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUGSBBHKCUSBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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